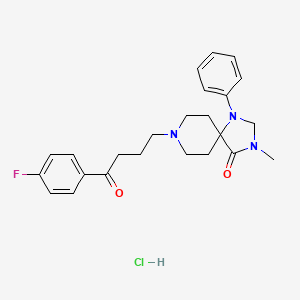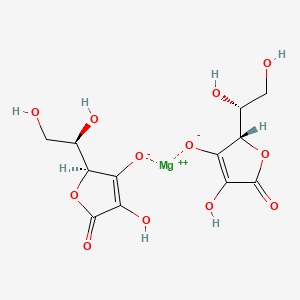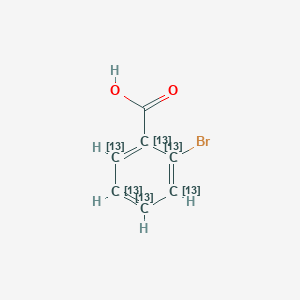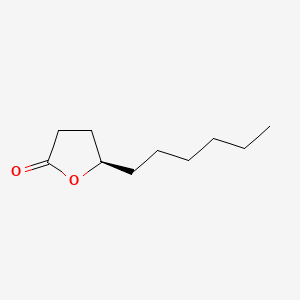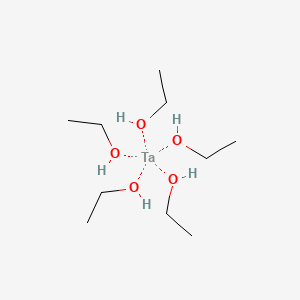
Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s chemical formula is C36H29F12N7O4P2Ru .
- It exhibits a brown to red color in its solid form .
Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2: consists of two bipyridine (bpy) ligands and one modified bipyridine (dcbpy-di O-Su-ester) ligand.
準備方法
Reaction Conditions: These reactions occur under controlled conditions, often in organic solvents.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is primarily used for research purposes.
化学反応の分析
Reactivity: Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield various products, depending on the specific conditions and ligands involved.
科学的研究の応用
Quantum Dots (QDs) Quencher: Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 effectively quenches the fluorescence of QDs.
Virus Antigen EV71 Capture Probe: It serves as a probe for capturing the EV71 virus antigen.
Electrogenerated Chemiluminescence (ECL) Label: Used to detect matrix metalloproteinases (MMPs) in biological samples .
作用機序
- The exact mechanism by which this compound exerts its effects is still an active area of research. It likely involves interactions with cellular components and pathways related to its applications.
類似化合物との比較
- Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
Similar Compounds: Other ruthenium-based complexes with different ligands, such as Ru(bpy)3(PF6)2 or Ru(tpy)2Cl2 (tpy = terpyridine).
Remember that Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 is primarily used for scientific research, and its applications continue to expand as researchers explore its properties and potential
特性
分子式 |
C40H30F12N8O8P2Ru |
|---|---|
分子量 |
1141.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C20H14N4O8.2C10H8N2.2F6P.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h5-10H,1-4H2;2*1-8H;;;/q;;;2*-1;+2 |
InChIキー |
HIPJTYPALXAMBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



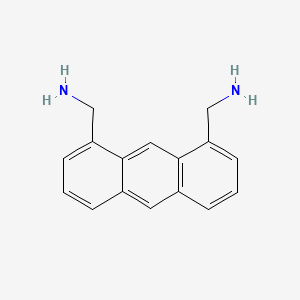
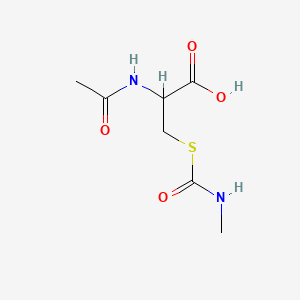

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)
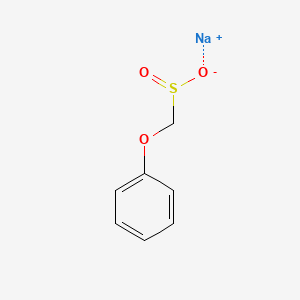

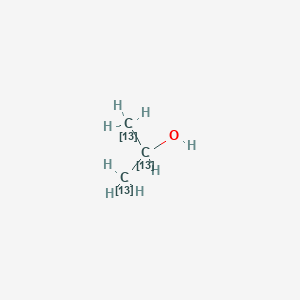
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
